1-ethyl-4-isocyanatocyclohexane
Description
1-Ethyl-4-isocyanatocyclohexane is a cyclohexane derivative featuring an ethyl group at the 1-position and a reactive isocyanate (-NCO) group at the 4-position. Isocyanates are critical in synthesizing polyurethanes, adhesives, and coatings due to their ability to react with hydroxyl groups, forming urethane linkages. The ethyl substituent likely influences steric hindrance and solubility compared to other cyclohexane isocyanates .
Properties
CAS No. |
41352-75-4 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
1-Ethyl-4-isocyanatocyclohexane can be synthesized through several methods. One common synthetic route involves the reaction of 1-ethylcyclohexanol with phosgene (COCl2) in the presence of a base such as pyridine . The reaction proceeds via the formation of an intermediate chloroformate, which subsequently reacts with ammonia to yield the desired isocyanate . Industrial production methods often involve the use of phosgene-free processes to minimize environmental and safety concerns .
Chemical Reactions Analysis
1-Ethyl-4-isocyanatocyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ureas or carbamates.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethyl-4-isocyanatocyclohexane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-4-isocyanatocyclohexane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on target molecules, such as amino groups in proteins . The resulting modifications can alter the activity, stability, and interactions of the target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
Cyclohexylisocyanate (1-Isocyanatocyclohexane)
- CAS No.: 3173-53-3
- Molecular Formula: C₇H₁₁NO
- Simpler structure leads to lower molecular weight (125.17 g/mol) and higher volatility.
- Applications : Used in small-molecule synthesis, such as pharmaceuticals or agrochemical intermediates.
- Hazards : Irritant to skin and respiratory system; requires handling in ventilated environments .
4,4'-Diisocyanatodicyclohexylmethane
- CAS No.: 13622-90-7
- Molecular Formula : C₁₅H₂₂N₂O₂
- Key Properties : Di-isocyanate with two cyclohexane rings connected via a methylene bridge. Higher molecular weight (262.35 g/mol) and thermal stability due to symmetry.
- Applications : Industrial polyurethane production, especially for coatings requiring chemical resistance .
- Hazards : Severe respiratory sensitizer; restricted to industrial use with strict exposure controls .
4,4'-Methylenedicyclohexyl Diisocyanate (H₁₂MDI)
Hexamethylene Diisocyanate (HDI)
1-Isocyanato-4-(Trifluoromethyl)cyclohexane
- CAS No.: 58665-74-0
- Molecular Formula: C₈H₁₀F₃NO
- Key Properties : Fluorinated substituent enhances hydrophobicity and chemical resistance.
- Applications : Specialty coatings for harsh environments .
Comparative Data Table
*Hypothetical data inferred from structural analogs.
Reactivity and Performance
- Steric Effects : The ethyl group in this compound may reduce reactivity compared to unsubstituted cyclohexylisocyanate due to steric hindrance .
- Thermal Stability : Cyclohexane-based diisocyanates (e.g., 4,4'-diisocyanatodicyclohexylmethane) exhibit higher thermal stability than linear aliphatic analogs like HDI .
- Chemical Resistance : Fluorinated derivatives (e.g., 1-isocyanato-4-(trifluoromethyl)cyclohexane) offer superior resistance to solvents and acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
